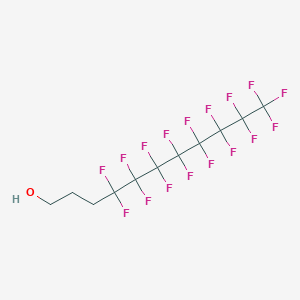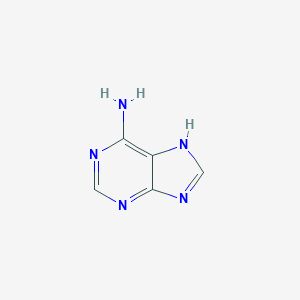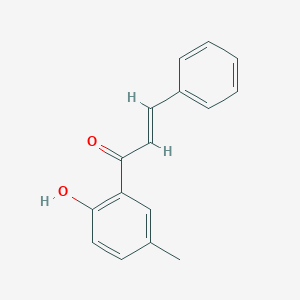
1-(10H-Phenothiazin-10-yl)ethanon
Übersicht
Beschreibung
10-Acetylphenothiazine (10-APT) is a synthetic compound that has a wide range of applications in biomedical and laboratory research. It is a versatile molecule with many biochemical and physiological effects that can be used to study a variety of biological processes. 10-APT is a derivative of phenothiazine, an organic compound that has been used in the medical field for decades. 10-APT has been used for a variety of purposes, including as a tool for studying the effects of drugs on the nervous system, as a potential therapeutic agent for treating neurological disorders, and as a biochemical tool for studying the effects of various compounds on the body.
Wissenschaftliche Forschungsanwendungen
Kristallographie und Strukturanalyse
Die einzigartige Konformation der Verbindung, die durch eine schmetterlingsförmige Phenothiazineinheit und einen bootförmigen zentralen Ring gekennzeichnet ist, macht sie zu einem interessanten Objekt in der Kristallographie . Forscher untersuchen seine molekulare Struktur, um die sterischen Effekte und elektronischen Eigenschaften zu verstehen, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen. Dieses Wissen ist entscheidend für die Entwicklung von Medikamenten und Materialien mit bestimmten Eigenschaften.
Pharmazeutische Synthese
Phenothiazinderivate, einschließlich 10-Acetylphenothiazin, sind wichtige Zwischenprodukte bei der Synthese verschiedener Therapeutika . Sie dienen als Bausteine für die Herstellung von Medikamenten mit antibakteriellen, antimykotischen, krebshemmenden und antiviralen Eigenschaften. Die Modifikationen in der Phenothiazinstruktur können zu signifikanten Veränderungen in der biologischen Aktivität führen, was für die Medikamentenentwicklung entscheidend ist.
Biologische Aktivität und Pharmakologie
Der Phenothiazinkern ist Bestandteil vieler Medikamente, die in der klinischen Praxis aufgrund ihrer psychotropen Wirkungen eingesetzt werden. Derivate wie 10-Acetylphenothiazin wurden auf ihre potenziellen Rollen bei der Behandlung von psychischen Erkrankungen wie Schizophrenie, bipolarer Störung und Psychose untersucht . Ihre dopaminergen Antagonisteneigenschaften machen sie in der Neurowissenschaftlichen Forschung wertvoll.
Materialwissenschaften
In den Materialwissenschaften werden die elektronischen Eigenschaften von Phenothiazinderivaten in verschiedenen Anwendungen genutzt. Beispielsweise werden sie bei der Entwicklung von organischen Halbleitern und als Sensibilisatoren in Photovoltaikzellen verwendet . Die Fähigkeit der Verbindung, Elektronen zu spenden, macht sie für den Einsatz in elektronischen Geräten und Energieumwandlungstechnologien geeignet.
Analytische Chemie
10-Acetylphenothiazin kann in der analytischen Chemie als Reagenz oder Standard verwendet werden, um andere Substanzen zu quantifizieren oder nachzuweisen . Seine stabile Struktur und seine ausgeprägten spektralen Eigenschaften ermöglichen seinen Einsatz in der Spektroskopie und Chromatographie, was die Identifizierung und Analyse komplexer Gemische unterstützt.
Fluoreszenzmarkierung und -abbildung
Die Fluoreszenzeigenschaften der Verbindung werden in der Bioimaging verwendet . Modifizierte Phenothiazinderivate werden als fluoreszierende Markierungen entwickelt, um biologische Moleküle in lebenden Zellen oder Geweben zu verfolgen. Diese Anwendung ist entscheidend, um zelluläre Prozesse zu verstehen und diagnostische Werkzeuge zu entwickeln.
Wirkmechanismus
Target of Action
The primary targets of phenothiazines are generally central nervous system receptors, such as dopamine, serotonin, and alpha-adrenergic receptors . .
Mode of Action
Phenothiazines typically work by blocking the aforementioned receptors in the brain, thereby altering the balance of neurotransmitters This can lead to a variety of effects, depending on the specific receptors involved and the extent of their blockade
Biochemical Pathways
Phenothiazines can affect multiple biochemical pathways due to their interaction with various neurotransmitter systems. For instance, they can influence the dopaminergic pathways involved in mood regulation and the serotonergic pathways associated with anxiety and depression
Pharmacokinetics
Phenothiazines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Phenothiazines typically result in sedative, anti-psychotic, and anti-emetic effects due to their action on central nervous system receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of phenothiazines . .
Eigenschaften
IUPAC Name |
1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNQWUERFZASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167473 | |
| Record name | Methyl phenothiazin-10-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645262 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1628-29-1 | |
| Record name | 1-(10H-Phenothiazin-10-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Acetylphenothiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Acetylphenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl phenothiazin-10-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenothiazin-10-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-ACETYLPHENOTHIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H6XAV83R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
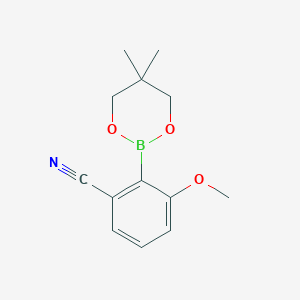
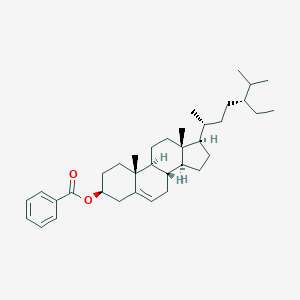

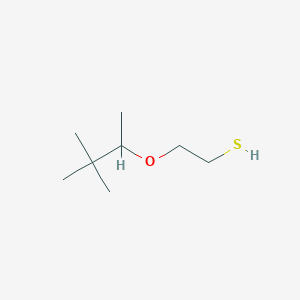
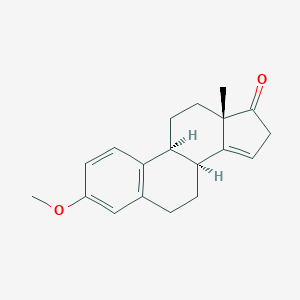


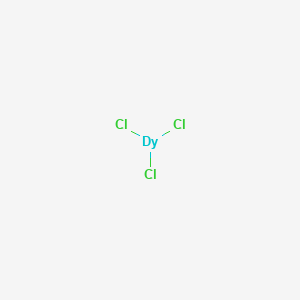
![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)
